4-Methylpyrrolidin-3-amine

Description

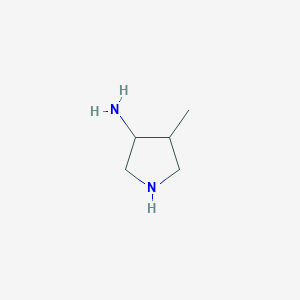

4-Methylpyrrolidin-3-amine is a bicyclic amine featuring a pyrrolidine ring substituted with a methyl group at position 4 and an amine group at position 3. Its molecular formula is C₅H₁₂N₂, with a molecular weight of 100.16 g/mol (free base) . The compound exists in stereoisomeric forms, such as (3R,4R) and (3S,4R), which are critical for biological activity . The dihydrochloride salt form (C₅H₁₄Cl₂N₂, MW: 173.08 g/mol) is commonly used to enhance solubility and stability in pharmaceutical applications .

Properties

CAS No. |

116729-74-9 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

4-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

SLTMFXXAJKCIPQ-UHFFFAOYSA-N |

SMILES |

CC1CNCC1N |

Canonical SMILES |

CC1CNCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-pyrrolidinamine typically involves the reaction of 4-methylpyrrolidine with ammonia or an amine source under controlled conditions. One common method includes the reductive amination of 4-methylpyrrolidinone using ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 4-Methyl-3-pyrrolidinamine may involve large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-pyrrolidinamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Amides and nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted pyrrolidines.

Scientific Research Applications

4-Methyl-3-pyrrolidinamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-pyrrolidinamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

1-Cyclopropylpyrrolidin-3-amine

- Structure : Features a cyclopropyl group attached to the pyrrolidine nitrogen instead of a methyl group.

- Molecular Formula : C₇H₁₄N₂ (MW: 126.20 g/mol) .

- Higher molecular weight (vs. 100.16 g/mol for 4-methylpyrrolidin-3-amine) may reduce membrane permeability .

- Applications : Used in medicinal chemistry for its conformational rigidity, which can enhance target selectivity.

(3R,4S)-4-Cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine

- Structure : A complex derivative with cyclopropyl, aromatic, and methoxymethyl substituents.

- Molecular Formula : C₁₇H₂₆N₂O₂ (MW: 290.41 g/mol) .

- Key Differences: Extended aromatic system enhances π-π stacking interactions, improving binding to hydrophobic pockets in enzymes or receptors. Methoxy groups increase solubility compared to the non-polar methyl group in this compound .

- Applications : Explored in drug discovery for central nervous system (CNS) targets due to its lipophilic balance.

1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine

4-Amino-3-methylpyridine

- Structure : A pyridine derivative with amine and methyl groups at positions 4 and 3, respectively.

- Molecular Formula : C₆H₈N₂ (MW: 108.14 g/mol) .

- Key Differences :

- Applications : Intermediate in agrochemicals and dyes due to its aromatic reactivity.

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- This compound dihydrochloride : High water solubility due to ionic form; stable under refrigeration .

- 1-Cyclopropylpyrrolidin-3-amine : Lower solubility in water (free base) but improved lipophilicity for CNS penetration .

- Triazole derivative : Moderate solubility from polar triazole group; stable in acidic conditions .

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₅H₁₂N₂ | 100.16 | 4-CH₃, 3-NH₂ |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | N-Cyclopropyl, 3-NH₂ |

| Triazole derivative | C₈H₁₆N₆ | 195.26 | Triazole, 3-NH₂ |

| 4-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | Pyridine, 4-NH₂, 3-CH₃ |

Table 2: Pharmacological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.